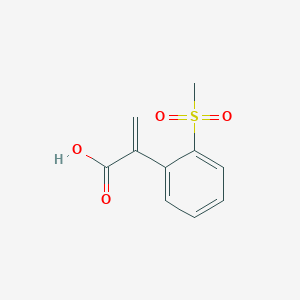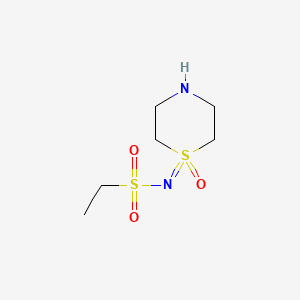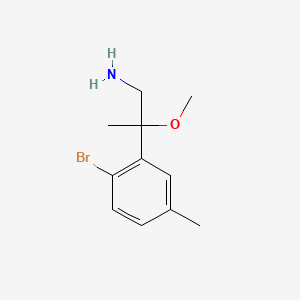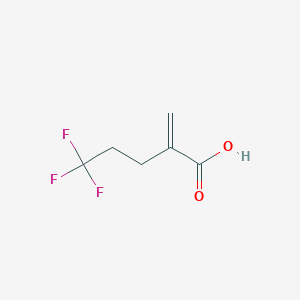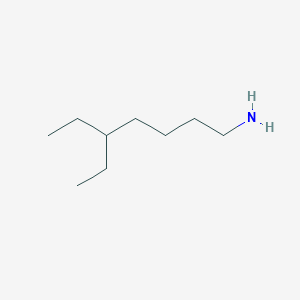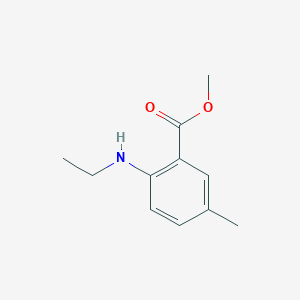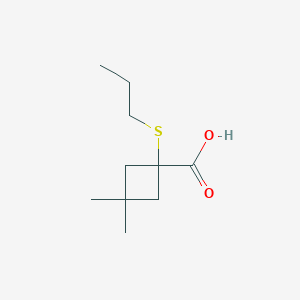
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is a unique cyclobutane derivative with the molecular formula C10H18O2S and a molecular weight of 202.31 g/mol . This compound is characterized by its cyclobutane ring substituted with a propylthio group and a carboxylic acid group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with appropriate reagents . The reaction conditions often include the use of triazolinedione or nitrosoarenes, which facilitate the formation of the cyclobutane ring through a strain-releasing mechanism .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where high-purity (98%) chemical compounds are produced . The process includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The carboxylic acid group may also play a role in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the propylthio group, making it less versatile in certain reactions.
1-(Propylthio)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which may affect its reactivity and stability.
Uniqueness: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the propylthio and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H18O2S |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3,3-dimethyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-5-13-10(8(11)12)6-9(2,3)7-10/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
SCRZEQNKCBCZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(C1)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


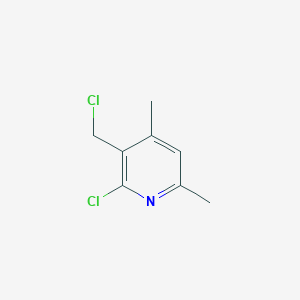

![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
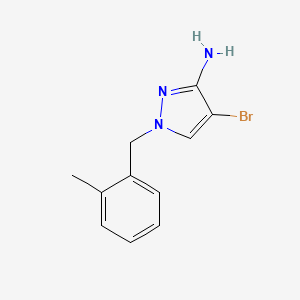
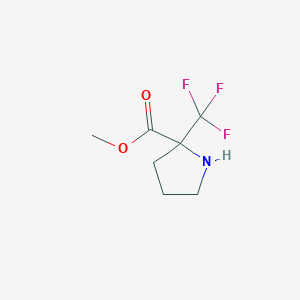
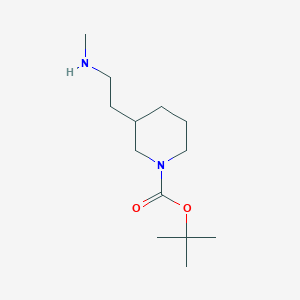
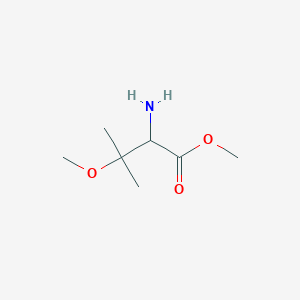
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)
